molecular formula C10H18N2O8 B12293943 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid

4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid

Cat. No.: B12293943
M. Wt: 294.26 g/mol
InChI Key: AOBQWGHMIKNEHI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid (IUPAC name: (2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid) is a hybrid molecule combining a butanoic acid backbone with a tetrahydroxyoxane (sugar-like) substituent and an amidated side chain. Its stereochemistry is defined by the (2R), (3S,4R,5R) configurations, critical for its biological interactions .

Biological Relevance This compound, referred to in literature as "fructose-asparagine," plays a role in microbial metabolism and has been implicated in intestinal inflammation pathways. Its structural complexity allows for selective interactions with enzymes involved in carbohydrate and amino acid metabolism, making it a subject of interest in gut microbiome studies .

Properties

Molecular Formula

C10H18N2O8

Molecular Weight

294.26 g/mol

IUPAC Name

4-amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid

InChI

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)

InChI Key

AOBQWGHMIKNEHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid typically involves multiple steps, starting with the preparation of the tetrahydroxyoxan ring. This can be achieved through the oxidation of suitable precursors under controlled conditions. The amino and oxo groups are then introduced through a series of substitution and oxidation reactions, often using reagents such as diethylphosphorocyanidate (DEPC) as a peptide coupling agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo-containing derivatives, while substitution reactions can produce a variety of amino-substituted compounds .

Scientific Research Applications

Prebiotic Properties

One of the most notable applications of 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid is its prebiotic effect. Research indicates that this compound promotes the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium, while inhibiting harmful bacteria like Escherichia coli and Salmonella .

Case Study: Gut Health

A study conducted on animal models demonstrated that supplementation with this compound led to a significant increase in short-chain fatty acids (SCFAs), which are essential for maintaining gut health. The results showed:

MicroorganismEffect
Lactobacillus spp.Increased growth
Bifidobacterium spp.Increased growth
E. coliInhibition
SalmonellaInhibition

This evidence supports its potential use as a dietary supplement for improving gut microbiota composition .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological pathways, making it a candidate for drug development. Its amino and hydroxyl groups can facilitate binding with various biological targets.

Case Study: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. This opens avenues for developing new antibiotics or adjunct therapies for existing treatments .

Nutritional Supplementation

Due to its prebiotic effects, this compound is being explored as an ingredient in functional foods aimed at enhancing gut health and overall well-being. Its ability to modulate gut microbiota can be beneficial for individuals with digestive disorders.

Mechanism of Action

The mechanism of action of 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. It may also modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the 4-oxo-butanoic acid core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid C₁₀H₁₇N₂O₉ 309.25 g/mol Tetrahydroxyoxane (sugar moiety), amino group Hydrophilic due to sugar substituent; involved in microbial metabolism
4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid C₁₉H₁₈N₂O₃ 322.36 g/mol Diphenylketone, amide linkage Lipophilic aromatic groups; potential applications in organic synthesis
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 g/mol Bromophenyl, thiophene-methyl Electrophilic bromine enhances reactivity; thiophene may confer bioactivity

Physicochemical and Functional Comparisons

Hydrophilicity vs. Lipophilicity The tetrahydroxyoxane group in the target compound enhances water solubility, whereas the diphenylketone (C₁₉H₁₈N₂O₃) and bromophenyl-thiophene (C₁₅H₁₄BrNO₃S) substituents in analogues increase lipophilicity, affecting membrane permeability and bioavailability .

Biological Activity

  • The sugar moiety in the target compound facilitates interactions with carbohydrate-binding proteins, distinguishing it from the aromatic analogues, which are more likely to engage in hydrophobic or π-π stacking interactions (e.g., with enzyme active sites or receptors) .

Synthetic Accessibility The bromophenyl-thiophene derivative (C₁₅H₁₄BrNO₃S) offers modularity for further functionalization (e.g., Suzuki coupling), while the target compound’s stereochemical complexity necessitates enzymatic or chiral synthesis methods .

Target Compound in Gut Microbiome Studies

  • Mechanistic Insight: The compound acts as a nutrient source for Salmonella spp., promoting virulence in inflamed guts. This contrasts with simpler 4-oxo-butanoic acid derivatives, which lack the sugar moiety required for specific bacterial uptake .

Analogues in Drug Discovery

    Biological Activity

    4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid is a complex organic compound with potential biological activities that warrant detailed investigation. This compound is characterized by a unique structure that includes an amino group, a keto group, and a tetrahydroxy oxane moiety. Its biological relevance stems from its potential applications in pharmacology and biochemistry.

    Chemical Structure

    The chemical formula for 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid is C16H29NO13C_{16}H_{29}NO_{13} . The structural representation highlights the functional groups that contribute to its biological activity.

    Biological Activity Overview

    The biological activity of this compound can be categorized into several key areas:

    • Antioxidant Properties : Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of hydroxyl groups in the oxane structure may contribute to scavenging free radicals and reducing oxidative stress.
    • Enzyme Inhibition : Preliminary studies suggest that derivatives of butanoic acid can act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing conditions such as diabetes and obesity.
    • Cellular Metabolism : The compound could play a role in modulating metabolic pathways. Its structural components may interact with cellular receptors or enzymes, influencing glucose metabolism and lipid profiles.

    Research Findings

    Recent studies have explored the biological implications of similar compounds:

    Antioxidant Activity

    A study demonstrated that related compounds effectively reduced oxidative stress markers in vitro. These findings suggest that 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid may possess comparable antioxidant properties .

    Enzyme Inhibition

    Research on structurally similar amino acids has shown potential for inhibiting enzymes like HIV protease and other key metabolic enzymes . This suggests that the compound could be further investigated for its ability to modulate enzyme activity relevant to disease states.

    Cellular Effects

    In cellular models, compounds with similar backbones have been shown to affect cell signaling pathways related to insulin sensitivity and fat metabolism . This could indicate potential therapeutic benefits for metabolic disorders.

    Case Studies

    • Metabolic Pathway Interaction :
      • A study focused on the interaction of related compounds with metabolic pathways highlighted their ability to influence glucose uptake in muscle cells. This could have implications for managing insulin resistance .
    • Antioxidant Efficacy :
      • In vitro studies demonstrated that related compounds significantly decreased reactive oxygen species (ROS) levels in cultured cells. This suggests a protective effect against oxidative damage .

    Data Summary

    Biological ActivityObservationsReferences
    Antioxidant PropertiesReduced oxidative stress markers
    Enzyme InhibitionPotential inhibition of metabolic enzymes
    Cellular MetabolismModulation of glucose metabolism

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